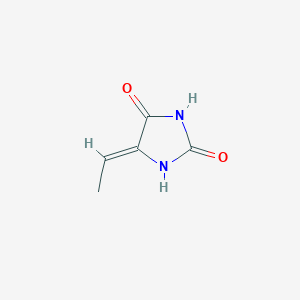
(Z)-5-Ethylideneimidazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-5-Ethylideneimidazolidine-2,4-dione is an organic compound belonging to the hydantoin family Hydantoins are heterocyclic compounds containing a five-membered ring with two nitrogen atoms and a carbonyl group this compound is characterized by the presence of an ethylidene group attached to the nitrogen atom at the fifth position of the hydantoin ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-5-Ethylideneimidazolidine-2,4-dione typically involves the condensation of ethylidene derivatives with hydantoin. One common method is the reaction of ethylidene bromide with hydantoin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, solvent, and catalyst, is crucial to achieve high efficiency and selectivity.
Análisis De Reacciones Químicas
Types of Reactions: (Z)-5-Ethylideneimidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, such as ethylidenehydantoin.
Substitution: Substitution reactions involve the replacement of functional groups, such as halogenation or alkylation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) or alkylating agents (methyl iodide) are employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
Chemistry: (Z)-5-Ethylideneimidazolidine-2,4-dione is used as a building block in organic synthesis
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or antiviral properties, making it a candidate for drug development.
Medicine: The compound’s potential therapeutic applications include its use as an anticonvulsant or anti-inflammatory agent. Research is ongoing to explore its efficacy and safety in various medical conditions.
Industry: In the industrial sector, this compound is used in the production of polymers, resins, and other materials. Its chemical stability and reactivity make it suitable for various manufacturing processes.
Mecanismo De Acción
The mechanism of action of (Z)-5-Ethylideneimidazolidine-2,4-dione involves its interaction with specific molecular targets. In medicinal applications, it may act by modulating enzyme activity or binding to receptors. The exact pathways and targets depend on the specific biological context and the compound’s structure-activity relationship.
Comparación Con Compuestos Similares
5-Methylhydantoin: Similar in structure but with a methyl group instead of an ethylidene group.
5-Phenylhydantoin: Contains a phenyl group, offering different chemical properties and applications.
5,5-Diphenylhydantoin: Known for its use as an anticonvulsant (phenytoin).
Uniqueness: (Z)-5-Ethylideneimidazolidine-2,4-dione’s uniqueness lies in its ethylidene group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other hydantoin derivatives and expands its range of applications.
Propiedades
Número CAS |
137920-51-5 |
|---|---|
Fórmula molecular |
C5H6N2O2 |
Peso molecular |
126.11 g/mol |
Nombre IUPAC |
(5Z)-5-ethylideneimidazolidine-2,4-dione |
InChI |
InChI=1S/C5H6N2O2/c1-2-3-4(8)7-5(9)6-3/h2H,1H3,(H2,6,7,8,9)/b3-2- |
Clave InChI |
UGIOACMSGGVRIA-IHWYPQMZSA-N |
SMILES |
CC=C1C(=O)NC(=O)N1 |
SMILES isomérico |
C/C=C\1/C(=O)NC(=O)N1 |
SMILES canónico |
CC=C1C(=O)NC(=O)N1 |
Sinónimos |
2,4-Imidazolidinedione,5-ethylidene-,(Z)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















